molecular formula C21H24BrNO6 B296717 ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B296717
M. Wt: 466.3 g/mol
InChI Key: NPKNPFBTDRDBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Additionally, studies on its pharmacokinetics and toxicity are needed to evaluate its safety and efficacy for clinical use.
In conclusion, ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound with potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential as a therapeutic agent for neurodegenerative disorders, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the condensation of ethyl 3-oxobutanoate with 3-bromo-5-ethoxy-4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then cyclized with malononitrile and piperidine to yield the final compound.

Scientific Research Applications

Ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C21H24BrNO6

Molecular Weight

466.3 g/mol

IUPAC Name

ethyl 2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C21H24BrNO6/c1-4-27-15-10-11(9-12(22)19(15)26-3)16-17-13(24)7-6-8-14(17)29-20(23)18(16)21(25)28-5-2/h9-10,16H,4-8,23H2,1-3H3

InChI Key

NPKNPFBTDRDBPJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)Br)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)Br)OC

Origin of Product

United States

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